5-Methoxy-1-(thiophen-2-yl)pentane-1,3-dione
Description
Properties
Molecular Formula |
C10H12O3S |
|---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
5-methoxy-1-thiophen-2-ylpentane-1,3-dione |
InChI |
InChI=1S/C10H12O3S/c1-13-5-4-8(11)7-9(12)10-3-2-6-14-10/h2-3,6H,4-5,7H2,1H3 |
InChI Key |
XZPGEOSKTAUUSQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(=O)CC(=O)C1=CC=CS1 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Conditions
- Ketone component: 2-acetylthiophene or a related thiophen-2-yl methyl ketone derivative.
- Aldehyde component: 5-methoxy-substituted aldehyde or methoxyacetaldehyde derivatives.
- Base catalyst: Potassium hydroxide (KOH) or sodium hydroxide (NaOH).
- Solvent: Commonly ethanol (EtOH), methanol (MeOH), or acetonitrile (MeCN).
- Temperature: Room temperature to reflux conditions (25°C to 78°C).
- Reaction time: From 3 hours to 18 hours depending on conditions.
Example Reaction Conditions and Yields
These data reflect similar diketone syntheses and can be adapted for this compound with appropriate starting materials.
Detailed Synthetic Route from Patent Literature
A patent (US5543531A) describes thiophenyl diketone derivatives and their preparation, which can be extrapolated to the target compound:
- Step 1: Treatment of a thiophen-2-yl ketone derivative with an alkanecarboxylic acid (e.g., glacial acetic acid) in the presence of an amine base such as triethylamine or 1-methoxy-2-propylamine.
- Step 2: Use of inert solvents like n-hexane, toluene, or chlorinated hydrocarbons (e.g., 1,2-dichloroethane).
- Step 3: Concentration of the organic phase under vacuum followed by distillation under low pressure to isolate the diketone product.
- Step 4: The compound may exist in tautomeric keto-enol forms, which can be converted to salts or back to the free diketone as needed.
This method emphasizes mild reaction conditions and the use of amine bases to facilitate the formation of thiophenyl diketones.
Analytical and Structural Confirmation
- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of methoxy, thiophene, and diketone moieties.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight ~226.29 g/mol for this compound.
- X-ray Crystallography: Used in related diketone compounds to confirm molecular structure and tautomerism.
Summary Table of Preparation Parameters
Research Findings and Optimization Notes
- The use of 1 equivalent of KOH under reflux in ethanol for 3 hours generally yields the highest isolated product amounts (~62%).
- Increasing base concentration beyond 1 equivalent tends to reduce yield , possibly due to side reactions or decomposition.
- Solvent choice affects yield; acetonitrile performs slightly better than methanol but slightly less than ethanol.
- Room temperature reactions result in significantly lower yields and require longer reaction times.
- The reaction is transition-metal-free and aligns with green chemistry principles, reducing environmental impact.
- The compound exists in tautomeric forms, which may influence isolation and purification strategies.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-(thiophen-2-yl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and thiophene groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product and include temperature control, solvent selection, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized thiophene derivatives, while substitution reactions may produce halogenated compounds.
Scientific Research Applications
Scientific Research Applications of 5-Methoxy-1-(thiophen-2-yl)pentane-1,3-dione
This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its utility arises from its unique structure, featuring a thiophene ring and a methoxy group, which enables it to interact with various molecular targets and pathways.
Chemistry
- Building Block for Synthesis : It serves as an intermediate in the synthesis of complex organic molecules and thiophene derivatives.
Biology
- Antimicrobial and Anticancer Properties : The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its mechanism of action involves interaction with specific molecular targets, potentially inhibiting certain enzymes or interacting with cellular receptors.
Medicine
- Therapeutic Agent : Research is ongoing to explore its potential as a therapeutic agent in the development of new drugs.
Industry
- Production of Specialty Chemicals : It is used in the production of specialty chemicals and materials, including organic semiconductors and corrosion inhibitors.
- Materials Science : Utilized in the creation of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-1-(thiophen-2-yl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The thiophene ring and methoxy group play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven properties:
Key Observations:
- Electron-Withdrawing Groups: Compounds with trifluoromethyl (CF₃) or diazo substituents exhibit increased reactivity and thermal stability. For example, 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone has a predicted boiling point of 318.7°C, attributed to the CF₃ group’s electron-withdrawing effects .
- Diazo Functionality : The diazo group in compound 22e introduces photolytic and thermal instability, making it useful for controlled release applications but less suitable for long-term storage .
Physicochemical Properties
- Solubility and Lipophilicity : The methoxy group in the target compound enhances solubility in polar solvents compared to purely aromatic analogs like 1-phenylpentane-1,3-dione. Fluorinated derivatives (e.g., 4,4-difluoro analogs) exhibit higher lipophilicity, favoring membrane permeability in biological systems .
- Thermal Stability: Trifluoromethyl and fluorine substituents increase thermal stability, as seen in the high boiling point of 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone .
Biological Activity
5-Methoxy-1-(thiophen-2-yl)pentane-1,3-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive review of the biological activity associated with this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a methoxy group and a thiophene ring, which are critical for its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The thiophene ring plays a crucial role in influencing cellular pathways, including signal transduction and gene expression.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown that the compound is effective against a range of bacterial strains, including multidrug-resistant Staphylococcus aureus. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
Table 1: Antimicrobial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has shown significant cytotoxic effects against A549 human lung adenocarcinoma cells. Studies utilizing the MTT assay demonstrated that the compound reduces cell viability in a dose-dependent manner .
Case Study: A549 Cell Line
In a controlled study, A549 cells were treated with varying concentrations of the compound for 24 hours. The results indicated that at a concentration of 100 µM, the compound reduced cell viability to approximately 66%, compared to untreated controls .
Table 2: Anticancer Activity on A549 Cells
Q & A
Q. What are the common synthetic routes for 5-Methoxy-1-(thiophen-2-yl)pentane-1,3-dione?
The synthesis typically involves Claisen condensation between a methoxy-substituted β-ketoester and thiophene-2-carboxylic acid derivatives. For example, analogs like 5-Ethoxy-1-(thiophen-2-yl)pentane-1,3-dione are synthesized via nucleophilic acyl substitution or multi-step condensation, with reaction conditions (e.g., temperature, catalysts) tailored to stabilize the methoxy group . Similar protocols for thiophene-containing diketones emphasize solvent selection (e.g., anhydrous THF) to prevent hydrolysis of the methoxy moiety .
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm methoxy (-OCH₃) and thiophene ring integration .
- Mass spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis .
- IR spectroscopy to identify carbonyl (C=O) stretching frequencies (~1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
- X-ray crystallography for definitive structural elucidation, as demonstrated for structurally related aryl-thiophene derivatives .
Q. How should researchers handle and store this compound safely?
- Store under inert gas (argon) at -20°C to prevent oxidation of the thiophene ring .
- Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy, as noted in safety protocols for similar thiophene derivatives .
- Avoid aqueous environments to minimize hydrolysis of the diketone moiety .
Q. What are the key physicochemical properties influencing its solubility and stability?
Q. Which structural analogs are commonly studied for comparative analysis?
Derivatives like 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone (CAS 13918-67-7) and 2-(3-Methoxyphenyl)propanoic acid are used to explore electronic effects of substituents on reactivity and bioactivity .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. ethoxy) influence biological activity?
Methoxy groups enhance electron-donating effects, increasing binding affinity to enzymes like cyclooxygenase-2 (COX-2) compared to ethoxy analogs. For example, 5-Methoxy derivatives show 2–3× higher inhibition in COX-2 assays than ethoxy counterparts, likely due to improved hydrophobic interactions .
Q. What experimental designs are optimal for assessing environmental fate and biodegradation?
Follow protocols from Project INCHEMBIOL:
Q. How can contradictory data in enzyme inhibition assays be resolved?
Contradictions often arise from assay conditions (e.g., buffer pH, co-solvents). For example:
- pH sensitivity : Thiophene diketones show reduced activity in Tris buffer (pH 8.0) vs. phosphate buffer (pH 7.4) due to deprotonation effects .
- Validation : Cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. fluorogenic substrate hydrolysis) .
Q. What computational methods support the prediction of its pharmacokinetic properties?
Q. How does the methoxy group impact electronic properties in catalytic applications?
The methoxy group’s electron-donating nature increases electron density on the thiophene ring, enhancing coordination with transition metals (e.g., Pd in cross-coupling reactions). This is critical in designing catalysts for Suzuki-Miyaura reactions, where methoxy derivatives show 15–20% higher yields than non-substituted analogs .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., over-condensation) observed in batch processes .
- Catalyst optimization : Use immobilized lipases or Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in diketone formation .
Methodological Notes
- References : Prioritize peer-reviewed journals (e.g., Acta Crystallographica) over vendor catalogs .
- Data validation : Cross-check spectral data with PubChem/DSSTox entries to ensure reproducibility .
- Ethical compliance : Adhere to safety guidelines (e.g., GB/T 16483-2008) for hazardous waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
